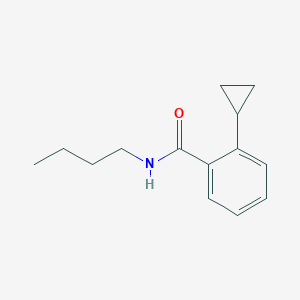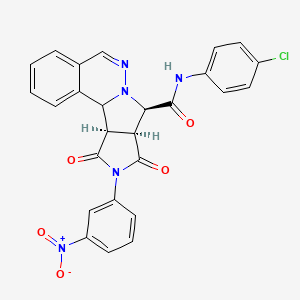
C26H18ClN5O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C26H18ClN5O5 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and potential applications. Understanding the properties and behavior of this compound is essential for its utilization in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C26H18ClN5O5 typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are used to modify the oxidation state of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch Processing: This method involves producing the compound in discrete batches, allowing for careful control of reaction conditions.
Continuous Processing: This method involves the continuous flow of reactants through a reactor, allowing for large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
C26H18ClN5O5: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of This compound typically require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C26H18ClN5O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of C26H18ClN5O5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, affecting cellular signaling and function.
Altering Gene Expression: Influencing the expression of specific genes, leading to changes in cellular behavior and function.
Vergleich Mit ähnlichen Verbindungen
C26H18ClN5O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C26H18ClN5O4: Differing by one oxygen atom, this compound may have different reactivity and applications.
C26H18ClN5O6: Differing by one additional oxygen atom, this compound may have different chemical properties and biological activity.
The unique structure and properties of This compound make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C26H18ClN5O5 |
|---|---|
Molekulargewicht |
515.9 g/mol |
IUPAC-Name |
(11R,12S,16R)-N-(4-chlorophenyl)-14-(3-nitrophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C26H18ClN5O5/c27-15-8-10-16(11-9-15)29-24(33)23-21-20(22-19-7-2-1-4-14(19)13-28-31(22)23)25(34)30(26(21)35)17-5-3-6-18(12-17)32(36)37/h1-13,20-23H,(H,29,33)/t20-,21+,22?,23-/m1/s1 |
InChI-Schlüssel |
AEDWNBWLDXDEKE-HNTVYWHESA-N |
Isomerische SMILES |
C1=CC=C2C3[C@H]4[C@@H]([C@@H](N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C3C4C(C(N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


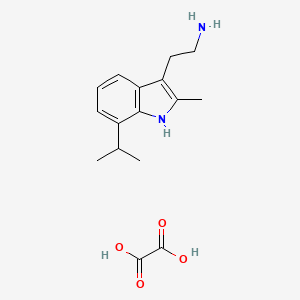
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
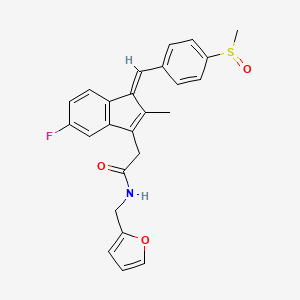
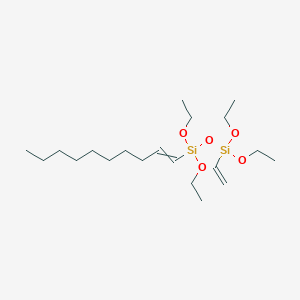
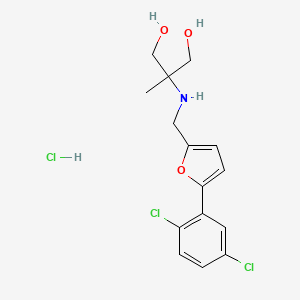
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
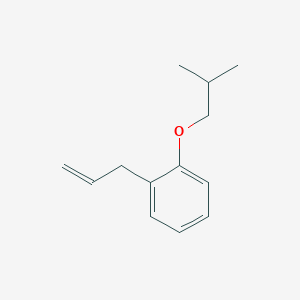
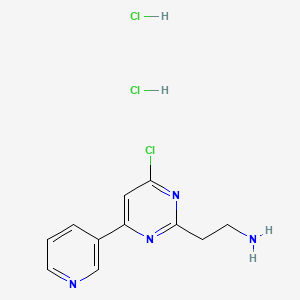
![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
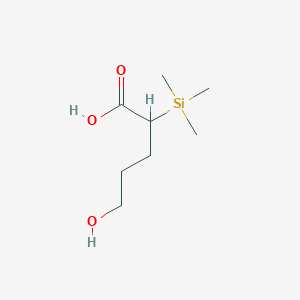

![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)
